A-867744
Overview
Description
A-867744 is a highly potent and selective type II positive allosteric modulator of the alpha7 nicotinic acetylcholine receptors. It has an effective concentration (EC50) of 1.0 micromolar for these receptors . This compound is primarily used in scientific research to study the modulation of neuronal acetylcholine receptors, which play a crucial role in cognitive functions and neurological disorders .
Mechanism of Action
Target of Action
A-867744 is a positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChRs) . The α7 nAChRs are pentameric ligand-gated ion channels that play a crucial role in transmitting signals in the brain .
Mode of Action
As a positive allosteric modulator, this compound enhances the response of α7 nAChRs to their agonist, acetylcholine . It does this by binding to a site on the receptor that is distinct from the orthosteric (primary) site where the neurotransmitter acetylcholine binds . This binding changes the receptor’s conformation, increasing its response to acetylcholine .
Biochemical Pathways
The α7 nAChRs, upon activation, allow the flow of ions across the neuronal membrane, leading to depolarization and the initiation of an electrical signal . By enhancing the response of α7 nAChRs to acetylcholine, this compound can potentiate this signal, affecting various downstream pathways involved in cognition and other neurological functions .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by a low plasma clearance rate and a distribution volume that is acceptable across species . The terminal elimination half-life ranges from 1.0 to 1.7 hours . The bioavailability in rats is 83%, while it is lower in dogs and monkeys, at 55% and 68% respectively . These properties suggest that this compound has acceptable pharmacokinetic characteristics across species, with brain levels sufficient to modulate α7 nAChRs .
Result of Action
The potentiation of α7 nAChRs by this compound can enhance cognitive function, making this compound a potential therapeutic agent for disorders characterized by cognitive deficits, such as Alzheimer’s disease and schizophrenia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds that bind to α7 nAChRs can affect its activity . Furthermore, factors that affect the levels of acetylcholine in the brain, such as the activity of acetylcholinesterase, the enzyme that breaks down acetylcholine, can also influence the efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-867744 involves multiple steps, starting with the preparation of the core structure, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification . The compound is produced under controlled conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
A-867744 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
A-867744 has a wide range of applications in scientific research:
Chemistry: It is used to study the modulation of nicotinic acetylcholine receptors and their role in chemical signaling.
Biology: The compound helps in understanding the biological mechanisms underlying cognitive functions and neurological disorders.
Medicine: this compound is investigated for its potential therapeutic applications in treating conditions like Alzheimer’s disease and schizophrenia.
Industry: It is used in the development of new drugs targeting nicotinic acetylcholine receptors.
Comparison with Similar Compounds
Similar Compounds
TBS-516: Another type II positive allosteric modulator of alpha7 nicotinic acetylcholine receptors.
TQS: A compound with similar effects on alpha7 receptors but different binding characteristics.
Uniqueness of A-867744
This compound is unique due to its high potency and selectivity for alpha7 nicotinic acetylcholine receptors. It has a distinct pharmacological profile compared to other modulators, making it a valuable compound for research .
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)-2-methyl-3-propanoylpyrrol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-20(24)18-12-19(14-4-6-15(21)7-5-14)23(13(18)2)16-8-10-17(11-9-16)27(22,25)26/h4-12H,3H2,1-2H3,(H2,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABACVOXFUHDKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20142875 | |
Record name | A-867744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000279-69-5 | |
Record name | A-867744 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000279695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-867744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-867744 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6NW23A765 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the interaction of A-867744 with α7 nicotinic acetylcholine receptors (nAChRs) unique compared to other positive allosteric modulators (PAMs)?
A1: this compound distinguishes itself from other type II α7 PAMs in several key ways. Firstly, while it potently enhances acetylcholine (ACh)-evoked currents, it doesn't exhibit the typical secondary component seen with other PAMs like TQS []. Secondly, this compound uniquely displaces the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) to rat cortex α7* nAChRs, suggesting a distinct binding interaction []. Finally, kinetic analysis reveals this compound demonstrates a type I-like modulation during brief agonist pulses, unlike the prolonged activation typical of type II PAMs, suggesting a unique mechanism despite being classified as type II [].
Q2: What is the significance of this compound's ability to enhance both peak current responses and the duration of channel opening in α7 nAChRs?
A2: this compound's ability to both augment and prolong α7 nAChR activation holds therapeutic potential. By increasing the amplitude of agonist-evoked currents, it can amplify the physiological effects of acetylcholine. Furthermore, by reducing receptor desensitization and prolonging channel opening, this compound may enhance the duration of these effects [, ]. This dual action makes it a promising candidate for investigating treatments for cognitive deficits in conditions like Alzheimer's disease and schizophrenia [].
Q3: Were any cytotoxic effects observed with this compound, and what is the significance of these findings?
A3: Importantly, research indicates that this compound, even at concentrations that effectively modulate α7 nAChR activity, did not exhibit cytotoxic effects in PC12 cells or rat cortical neurons []. This lack of toxicity is particularly noteworthy because the prolonged channel opening induced by type II PAMs like this compound had raised concerns about potential calcium-induced toxicity []. These findings support the potential of this compound as a therapeutic agent, though further research is needed to fully assess its safety profile.
Q4: What in vivo studies have been conducted on this compound, and what do they suggest about its therapeutic potential?
A4: this compound exhibits a favorable pharmacokinetic profile across species, achieving sufficient brain concentrations to effectively modulate α7 nAChRs []. In a rodent model of sensory gating, which is often impaired in schizophrenia, this compound successfully normalized gating deficits []. While this preclinical data is promising, further research, including studies in higher-order animals and eventually human clinical trials, are needed to confirm its efficacy and safety for treating cognitive impairments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.